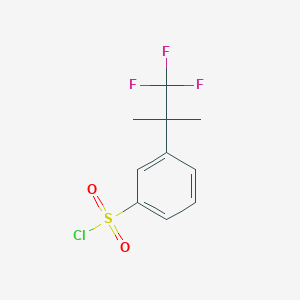

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride” is an organic compound with the CAS Number: 2411266-62-9 . It has a molecular weight of 286.7 . The IUPAC name for this compound is 3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-4-3-5-8(6-7)17(11,15)16/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.7 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Synthesis of ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid

This compound plays a crucial role in the synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified, and a novel amidase was cloned from it. This amidase can convert rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .

Biotechnologically Relevant Enzymes and Proteins

The compound is used in the study of biotechnologically relevant enzymes and proteins . Amidases, which catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia, have attracted considerable studies and industrial interest in fine chemical synthesis .

Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones represent a fascinating class of molecules with application in a wide range of fields . Trifluoromethyl enones have been extensively employed for the construction of 3- to 7-membered fluorinated heterocycles through different cycloaddition processes .

Synthesis of Conjugated Dienones

The compound can be used in the synthesis of conjugated dienones . Despite their enormous synthetic potential, the chemistry of related trifluoromethyl dienones has been comparatively much less developed due to their more difficult access .

Synthesis of Push-Pull Dyes

The compound is used in the synthesis of push-pull dyes . The formation of these dyes involves the initial Meyer–Schuster rearrangement of propargylic alcohol and a subsequent Knoevenagel condensation of the resulting α,β-unsaturated aldehyde with the perfluorinated β-diketone .

Intermediate in Synthetic Chemistry

As an intermediate in synthetic chemistry, it is used in the synthesis of other compounds, such as fluoroalkylation reagents . It is also used as a solvent in organic synthesis reactions .

Propriétés

IUPAC Name |

3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-4-3-5-8(6-7)17(11,15)16/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOPZBSTBRAAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2557904.png)

![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)

![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)